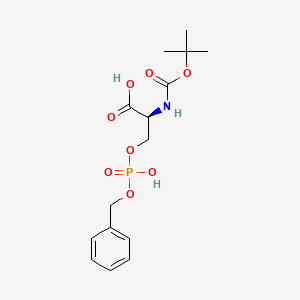

Boc-Ser(PO(OBzl)OH)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Ser(PO(OBzl)OH)-OH: is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Serine: The synthesis begins with the protection of the serine amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Phosphorylation: The hydroxyl group of serine is then phosphorylated using a benzyl phosphate reagent under mild conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, while the benzyl phosphate group can be removed using hydrogenation.

Substitution Reactions: The compound can undergo substitution reactions where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for benzyl phosphate removal.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Deprotected Serine: Removal of protecting groups yields free serine.

Substituted Derivatives: Depending on the nucleophile used, various substituted serine derivatives can be formed.

Scientific Research Applications

Chemistry:

- Used in the synthesis of peptides and proteins.

- Acts as a building block in the preparation of complex organic molecules.

Biology:

- Studied for its role in enzyme mechanisms and protein interactions.

- Used in the development of enzyme inhibitors.

Medicine:

- Investigated for potential therapeutic applications, including drug design and delivery.

- Used in the synthesis of bioactive peptides.

Industry:

- Employed in the production of pharmaceuticals and biotechnological products.

- Used in the development of diagnostic tools and assays.

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with enzymes and proteins through its serine residue, which can participate in catalytic mechanisms.

- The phosphate group can mimic natural phosphorylation sites, making it useful in studying phosphorylation-dependent processes.

Comparison with Similar Compounds

Boc-Ser-OH: A simpler derivative without the phosphate group.

Boc-Ser(PO3H2)-OH: A derivative with a free phosphate group instead of a benzyl-protected phosphate.

Uniqueness:

- The benzyl phosphate group provides additional stability and protection, making it useful in specific synthetic applications where deprotection needs to be controlled.

This structure should give you a comprehensive overview of the compound “Boc-Ser(PO(OBzl)OH)-OH”. For detailed and specific information, consulting scientific literature and databases is recommended.

Biological Activity

Boc-Ser(PO(OBzl)OH)-OH, also known as N-Boc-serine benzyl phosphate, is a phosphoamino acid derivative utilized in peptide synthesis and biological research. The compound features a serine residue with a phosphonate group that is protected by a benzyl group, allowing for selective reactions and modifications. This article explores the biological activity of this compound, including its applications in peptide synthesis, interactions in biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₁₈H₁₉NO₈P

- Molecular Weight : 397.43 g/mol

- Functional Groups :

- Boc (tert-butyloxycarbonyl) : Protects the amino group

- Phosphate Group : Contributes to biological activity and interactions

- Benzyl Group : Protects the phosphate hydroxyl group

The biological activity of this compound is primarily attributed to its role as a phosphoamino acid in peptides. Phosphorylation of serine residues is a critical post-translational modification that regulates various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions. The benzyl protection allows for stability during synthesis and subsequent reactions.

Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can be achieved using standard coupling reagents such as PyBOP and TBTU. The stability of the monoprotected phosphoserine during deprotection steps is advantageous for synthesizing complex peptides with multiple phosphorylation sites .

Case Studies

-

Antimicrobial Activity Evaluation :

A study evaluated the antimicrobial efficacy of phosphonotripeptide derivatives, including this compound. The minimum inhibitory concentration (MIC) was assessed against various bacterial strains. Results indicated that derivatives containing phosphoserine exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis with MIC values as low as 0.063 mg/L . -

Inhibitor Development for Ser/Thr Phosphatases :

Research focused on optimizing cyclic peptide inhibitors targeting serine/threonine phosphatases utilized this compound as a key component. The study demonstrated that the incorporation of phosphoserine into cyclic peptides enhanced their binding affinity and selectivity towards phosphatase enzymes, highlighting the compound's potential in therapeutic applications .

Data Tables

Properties

Molecular Formula |

C15H22NO8P |

|---|---|

Molecular Weight |

375.31 g/mol |

IUPAC Name |

(2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1 |

InChI Key |

VNXSVIMUVZDYQM-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.